molecular formula C17H15BrN2O2S B2577513 (E)-4-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865545-61-5

(E)-4-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2577513
CAS RN: 865545-61-5
M. Wt: 391.28
InChI Key: SIMHUKGBRPSYLR-HTXNQAPBSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “(E)-4-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide” are not explicitly mentioned in the available literature .

Scientific Research Applications

Anti-Inflammatory Properties

Compounds similar to “(E)-4-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide” have been synthesized and evaluated for their anti-inflammatory properties . These compounds have shown promising results in inhibiting COX-1 and COX-2, key enzymes involved in inflammation .

Antioxidant Activity

Benzamide derivatives, which include compounds similar to the one , have demonstrated antioxidant activity . They have shown effective total antioxidant, free radical scavenging, and metal chelating activity .

Antibacterial Activity

Benzamide compounds have also been studied for their antibacterial activities . They have shown growth inhibitory activity against different bacteria .

Fluorogenic Probes for Cellular Components

Compounds similar to “(E)-4-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide” have been used as fluorogenic probes for monitoring cellular components of healthy and infected cells . They can help determine the mechanism of the pathogenesis of new pathogens in living cells .

Solvatochromic and Halochromic Dyes

These compounds have been used as solvatochromic and halochromic dyes, which are important components of modern PCR kits for pathogen detection and recognition .

Organic Semiconductors

Transition-metal copper acts as a potential alternative for toxicity lead in exploring hypotoxicity organometal halide semiconductors (OHSs), due to its cost-effectiveness, low toxicity, earth-abundance, and near-infrared absorption .

Future Directions

The future directions for the study of “(E)-4-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide” could involve further investigation into its synthesis, properties, and potential applications .

properties

IUPAC Name

4-bromo-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2S/c1-3-22-13-5-4-6-14-15(13)20(2)17(23-14)19-16(21)11-7-9-12(18)10-8-11/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMHUKGBRPSYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)Br)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

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